molecular formula C18H29NO B3051520 Dodecanamide, N-phenyl- CAS No. 3430-95-3

Dodecanamide, N-phenyl-

Cat. No. B3051520
Key on ui cas rn: 3430-95-3
M. Wt: 275.4 g/mol
InChI Key: YGKDYOGEVVXBKW-UHFFFAOYSA-N
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Patent
US04076849

Procedure details

N-dodecanoylaminobenzene was prepared by acylation of aminobenzene with lauroyl chloride by a procedure similar to that of Example 1(a). After crystallization from hexane, a yield of 84% of white crystalline plates m.p. 76.3°-76.8° C. was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8](Cl)(=[O:20])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>>[C:8]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:20])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After crystallization from hexane
CUSTOM
Type
CUSTOM
Details
a yield of 84% of white crystalline plates m.p. 76.3°-76.8° C. was obtained

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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